Home > Products > Screening Compounds P131369 > Methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate -

Methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Catalog Number: EVT-5323227
CAS Number:
Molecular Formula: C14H14N2O5
Molecular Weight: 290.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

An improved synthesis method utilizes a dehydrating agent in the final step of the Hantzsch reaction, leading to a significant increase in overall yield. []

Multicomponent Reactions (MCR):

While not explicitly mentioned for this specific compound, multicomponent reactions offer a versatile route to synthesize similar 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters. [] Applying this strategy to synthesize the target compound requires further investigation.

ATI22-107 [2-(2-{2-[2-Chloro-4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)-phenoxy]-acetylamino}-ethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dimethyl ester)]

Compound Description: ATI22-107 is a novel dual pharmacophore compound designed to function as both a cardiac phosphodiesterase (PDE-III) inhibitor and an L-type calcium channel (LTCC) inhibitor. [] This dual action aims to produce inotropic effects while minimizing the risk of arrhythmias associated with calcium overload. []

Relevance: While structurally distinct from methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, ATI22-107 shares a core dihydropyridine moiety. This shared structural element is often found in compounds exhibiting calcium channel blocking activity. The research on ATI22-107 highlights the potential for modifying the dihydropyridine scaffold, as seen in methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, to achieve desirable pharmacological profiles. []

Relevance: Although enoximone does not share a direct structural resemblance to methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, it serves as a reference compound in the study of ATI22-107. [] This comparison highlights the distinct pharmacological profiles of compounds targeting similar therapeutic areas (in this case, cardiac function), emphasizing the importance of structural modifications in drug development.

(R)-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide (OR-1896)

Compound Description: OR-1896 is a metabolite of levosimendan, a drug known for its calcium-sensitizing and vasodilatory effects. [] It contributes to the vasodilatory effects of levosimendan by activating ATP-sensitive potassium channels and large-conductance Ca2+-activated K+ channels. []

Relevance: OR-1896 shares a tetrahydropyridazinone ring system with methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. The presence of this heterocycle in both compounds, despite differences in their overall structures, suggests a potential commonality in their pharmacological activities or targets, particularly related to their interaction with ion channels. []

1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one (LY195115)

Compound Description: LY195115 is a potent cardiotonic agent that acts as a potent inhibitor of cyclic AMP phosphodiesterase (cAMP-PDE), particularly the isoform found in the sarcoplasmic reticulum (SR-PDE). [, ] Its activity against SR-PDE is thought to contribute significantly to its inotropic effects. [, ]

Relevance: LY195115, like methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, contains a 1,4,5,6-tetrahydropyridazin-3-yl moiety within its structure. [] The similar structure-activity relationship observed with LY195115 and its analogs, especially regarding their inhibitory potency against SR-PDE and their inotropic effects, suggests that the tetrahydropyridazinone ring system may be a crucial pharmacophore for interacting with this enzyme. []

5'-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)spiro[cycloalkane- 1,3'-[3H]indol]-2'(1'H)-ones

Compound Description: This class of compounds represents a series of dihydropyridazinone cardiotonics, structurally related to LY195115. These compounds were investigated for their inotropic activity, which was found to be inversely related to the size of the spirocycloalkyl ring. []

Relevance: These spirocyclic dihydropyridazinones, particularly the most potent compound in the series, 5'-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-one (with an ED50 of 1.5 μg/kg), highlight the impact of structural modifications on the potency of dihydropyridazinone-based cardiotonics. [] The shared 1,4,5,6-tetrahydropyridazinyl moiety with methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate reinforces the significance of this structural feature in modulating cardiac function. []

Overview

Methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound notable for its unique structural features, which include a nitrophenyl group, a tetrahydropyridine ring, and a carboxylate ester. This compound is classified within the family of tetrahydropyridines, which are characterized by their six-membered rings containing nitrogen and double bonds. The presence of the nitrophenyl substituent suggests potential applications in medicinal chemistry due to its ability to interact with various biological targets.

Synthesis Analysis

Methods

The synthesis of methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves a multi-step process. A common synthetic route includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of a base such as potassium carbonate. A phase transfer catalyst like tetrabutylammonium iodide may also be employed to facilitate the reaction.

Technical Details

In industrial settings, the synthesis may be optimized for yield and purity using continuous flow reactors and automated systems. This approach enhances efficiency and scalability while maintaining the integrity of the chemical transformations involved.

Molecular Structure Analysis

Structure

The molecular structure of methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate features:

  • A tetrahydropyridine core with a carbonyl group at position 6.
  • A nitrophenyl group at position 4.
  • A carboxylate ester functionality at position 3.

Data

The compound's molecular formula is C14H14N2O4C_{14}H_{14}N_{2}O_{4}, indicating it contains 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm its structure and purity.

Chemical Reactions Analysis

Reactions

Methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions:

  • Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
  • Reduction: The nitro group can be reduced to an amino group under suitable conditions.
  • Substitution: The compound can participate in nucleophilic substitution reactions at the nitrophenyl position.

Technical Details

Common reagents for these reactions include:

  • Oxidation: Potassium permanganate or chromium trioxide.
  • Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
  • Substitution: Nucleophiles such as amines or thiols can be utilized.
Mechanism of Action

The mechanism of action for methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves interactions with specific molecular targets within biological systems. The nitrophenyl group is capable of engaging with enzymes and receptors, potentially leading to inhibition or activation of these targets. The tetrahydropyridine ring may contribute to the compound's binding affinity and specificity for these interactions.

Physical and Chemical Properties Analysis

Physical Properties

Methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically appears as a solid with specific melting points that can vary depending on purity. For example, melting points have been reported in the range of 159–160 °C.

Chemical Properties

Chemical analyses reveal that this compound exhibits characteristic functional groups that influence its reactivity:

  • The presence of a carbonyl group suggests potential for nucleophilic attack.
  • The nitro group is known to participate in electrophilic aromatic substitution reactions.

Relevant spectral data from NMR and MS provide insights into the electronic environment of the atoms within the molecule.

Applications

Methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific applications:

  1. Chemistry: It serves as a building block in organic synthesis and is utilized as a reagent for constructing more complex molecules.
  2. Medicine: Research is ongoing into its potential therapeutic uses in developing pharmaceuticals that target specific molecular pathways.
  3. Industry: This compound may be involved in creating new materials with tailored properties for applications such as coatings and polymers.

Properties

Product Name

Methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

IUPAC Name

methyl 6-methyl-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

InChI

InChI=1S/C14H14N2O5/c1-8-13(14(18)21-2)10(7-12(17)15-8)9-5-3-4-6-11(9)16(19)20/h3-6,10H,7H2,1-2H3,(H,15,17)

InChI Key

DUGMRWWBMORGRS-UHFFFAOYSA-N

SMILES

CC1=C(C(CC(=O)N1)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.